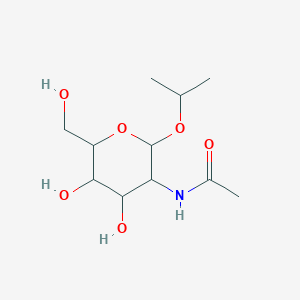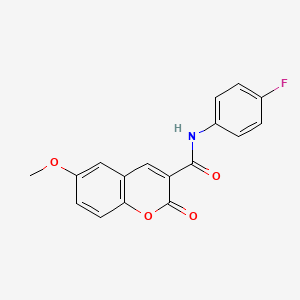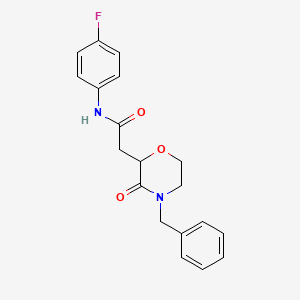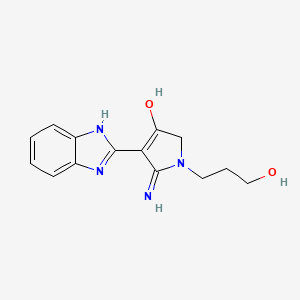![molecular formula C9H21N3O B12137211 1-Butyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B12137211.png)
1-Butyl-3-[2-(dimethylamino)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-[2-(dimethylamino)ethyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a butyl group and a dimethylaminoethyl group attached to the urea moiety
Métodos De Preparación
The synthesis of 1-Butyl-3-[2-(dimethylamino)ethyl]urea can be achieved through several synthetic routes. One common method involves the reaction of butyl isocyanate with 2-(dimethylamino)ethylamine under controlled conditions. The reaction typically proceeds at room temperature and may require a catalyst to enhance the reaction rate. Industrial production methods may involve the use of flow microreactor systems to ensure efficient and sustainable synthesis .
Análisis De Reacciones Químicas
1-Butyl-3-[2-(dimethylamino)ethyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Esterification: It can participate in esterification reactions, forming esters in the presence of carboxylic acids and catalysts like dicyclohexylcarbodiimide.
Aplicaciones Científicas De Investigación
1-Butyl-3-[2-(dimethylamino)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-[2-(dimethylamino)ethyl]urea involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with cellular membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
1-Butyl-3-[2-(dimethylamino)ethyl]urea can be compared with other similar compounds, such as:
1-tert-Butyl-3-[2-(dimethylamino)ethyl]urea: This compound has a tert-butyl group instead of a butyl group, which may influence its reactivity and applications.
1-ethyl-3-[2-(dimethylamino)ethyl]urea:
Propiedades
Fórmula molecular |
C9H21N3O |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
1-butyl-3-[2-(dimethylamino)ethyl]urea |
InChI |
InChI=1S/C9H21N3O/c1-4-5-6-10-9(13)11-7-8-12(2)3/h4-8H2,1-3H3,(H2,10,11,13) |
Clave InChI |
VLFSUUBWJQWJKY-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137138.png)
![3-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B12137154.png)


![4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide](/img/structure/B12137160.png)


![N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137173.png)
![4-(1-benzofuran-2-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12137175.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12137181.png)

![3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B12137196.png)

![5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbony l)-3-pyrrolin-2-one](/img/structure/B12137206.png)
